1,1-Diethylaziridinium

Description

Significance of Aziridinium (B1262131) Ions as Reactive Intermediates

Aziridinium ions are significant as reactive intermediates primarily due to the high degree of ring strain in their three-membered ring structure. This strain, coupled with the positive charge on the nitrogen atom, renders them susceptible to nucleophilic attack, leading to ring-opening reactions. mdpi.comnih.gov This reactivity is the cornerstone of their utility in organic synthesis, allowing for the stereospecific introduction of functionalities into molecules. The formation of aziridinium ions can be achieved from nonactivated aziridines by reaction with electrophiles, which converts the neutral aziridine (B145994) into a highly reactive quaternary ammonium (B1175870) salt. mdpi.com The subsequent ring-opening can proceed via different pathways, leading to a variety of substituted amine products. This controlled reactivity makes aziridinium ions powerful tools for the construction of complex nitrogen-containing molecules. researchgate.netmdpi.com

The regioselectivity of the ring-opening reaction is a key aspect of their synthetic utility. The attack of a nucleophile can occur at either of the two carbon atoms of the aziridinium ring. The outcome of this attack is influenced by several factors, including the substitution pattern on the aziridine ring, the nature of the nucleophile, and the reaction conditions. core.ac.uk For instance, in 2-substituted aziridinium ions, the nucleophile can attack at the substituted or unsubstituted carbon, leading to two different regioisomers. core.ac.uk The ability to control this regioselectivity is crucial for the synthesis of specific target molecules.

Overview of Quaternary Aziridinium Salts in Organic Chemistry

Quaternary aziridinium salts are ionic compounds that contain the aziridinium cation and a counter-anion. These salts are often stable enough to be isolated and characterized, particularly when the counter-anion is non-nucleophilic, such as perchlorate (B79767) (ClO₄⁻) or triflate (CF₃SO₃⁻). researchgate.net The stability and reactivity of these salts are influenced by the substituents on the nitrogen and carbon atoms of the aziridinium ring. mdpi.com

In organic chemistry, quaternary aziridinium salts serve as versatile electrophiles. They readily react with a wide range of nucleophiles, including halides, amines, alcohols, and carbanions, to afford a diverse array of functionalized amine derivatives. core.ac.ukresearchgate.net The formation of these salts from the corresponding aziridines is a common strategy to activate the otherwise less reactive C-N bonds of the aziridine ring for nucleophilic attack. mdpi.com The reactivity of the aziridinium ion can be tuned by the nature of the electrophile used for its generation. For example, N-acylaziridinium ions are generally more reactive than N-alkylaziridinium ions. mdpi.com

Historical Development of Aziridinium Chemistry Relevant to N,N-Dialkyl Species

The chemistry of aziridinium ions has a rich history, intertwined with the study of nitrogen mustards. Nitrogen mustards, such as HN1 (2-chloro-N,N-dimethylethylamine), are known for their vesicant properties and their use as chemical warfare agents. nih.gov Early research into the mechanism of action of these compounds revealed that they cyclize in vivo to form highly reactive N,N-dialkylaziridinium ions. nih.gov This aziridinium ion is then responsible for the alkylation of biological nucleophiles, such as DNA, leading to the cytotoxic effects of these compounds. nih.gov

This understanding of the role of aziridinium ions as the active alkylating agents spurred further research into their chemistry. The ability of β-chloroethylamines to form aziridinium ions through intramolecular cyclization became a well-established principle. researchgate.net The synthesis of stable aziridinium salts, such as 1,1-diethylaziridinium (B12805767) perchlorate, allowed for a more detailed investigation of their chemical properties and reactivity in a controlled manner. researchgate.netresearchgate.net These studies laid the foundation for the development of aziridinium ions as versatile synthetic intermediates in modern organic chemistry, moving beyond their initial association with toxic compounds to become valuable tools for the construction of complex molecules. oup.comoup.com

Research Findings on this compound

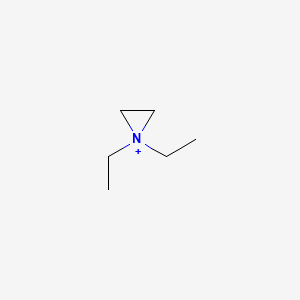

The this compound ion is a specific example of a quaternary aziridinium ion that has been the subject of chemical research. Its structure consists of a three-membered ring containing a nitrogen atom bonded to two ethyl groups, giving the nitrogen a positive charge.

The synthesis of this compound salts typically involves the reaction of a suitable precursor, such as N,N-diethyl-2-chloroethylamine, which undergoes intramolecular cyclization. researchgate.net Alternatively, it can be formed from the reaction of aziridine with an ethylating agent. ontosight.ai The resulting this compound ion can be isolated as a salt with a non-nucleophilic counter-ion like perchlorate. researchgate.net

The reactivity of the this compound ion is characterized by its susceptibility to nucleophilic ring-opening reactions. Due to the presence of two identical ethyl groups on the nitrogen, the two carbon atoms of the aziridinium ring are chemically equivalent, simplifying the regiochemical outcome of the ring-opening. Attack of a nucleophile on either carbon atom leads to the same product, a 2-(diethylamino)ethyl substituted compound.

Studies have shown that the this compound ion can be generated as a reactive intermediate in various reactions. For example, the fragmentation of diethyl 2-(diethylamino)ethyl phosphate (B84403) is proposed to proceed through the formation of a this compound ion intermediate. cdnsciencepub.com This intermediate is then trapped by nucleophiles present in the reaction mixture.

The this compound ion has also been utilized in the aminoethylation of aromatic compounds. For instance, its reaction with azulene (B44059) and 4,6,8-trimethylazulene (B1196119) has been shown to yield the corresponding 2-(1-azulenyl)ethanamine derivatives. oup.comoup.com

Spectroscopic Data of this compound Salts

The structure of this compound salts has been confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy. While detailed spectral data for the this compound cation itself is not extensively reported in easily accessible literature, the principles of NMR spectroscopy can be used to predict its expected signals.

| Nucleus | Chemical Shift (ppm, predicted) | Multiplicity | Assignment |

| ¹H | ~3.0-3.5 | Quartet | -CH₂- (ethyl groups) |

| ¹H | ~1.2-1.5 | Triplet | -CH₃ (ethyl groups) |

| ¹H | ~2.5-3.0 | Singlet | -CH₂- (aziridine ring) |

| ¹³C | ~45-55 | -CH₂- (ethyl groups) | |

| ¹³C | ~8-12 | -CH₃ (ethyl groups) | |

| ¹³C | ~35-45 | -CH₂- (aziridine ring) |

Note: The predicted chemical shifts are based on general principles of NMR spectroscopy and data for similar structures. Actual values may vary depending on the solvent and counter-ion. libretexts.orgorganicchemistrydata.orgox.ac.uk

Comparative NMR studies have been conducted on similar aziridinium species. For example, a study on 1-(ethyl)-1-(2-hydroxyethyl) aziridinium chloride showed that its stability is influenced by the presence of the hydroxyl group when compared to this compound chloride. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

18899-07-5 |

|---|---|

Molecular Formula |

C6H14N+ |

Molecular Weight |

100.18 g/mol |

IUPAC Name |

1,1-diethylaziridin-1-ium |

InChI |

InChI=1S/C6H14N/c1-3-7(4-2)5-6-7/h3-6H2,1-2H3/q+1 |

InChI Key |

JHCUCRUEVWJSDX-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+]1(CC1)CC |

Origin of Product |

United States |

Theoretical and Computational Aspects of 1,1 Diethylaziridinium

Quantum Chemical Studies on Aziridinium (B1262131) Ring Systems

Quantum chemical calculations provide fundamental insights into the intrinsic properties of molecules. For aziridinium systems, these methods elucidate the electronic distribution, bonding characteristics, and the energetic consequences of the strained three-membered ring.

Electronic Structure and Bonding Analysis of Aziridinium Cations

The electronic structure of the aziridinium cation is significantly influenced by the quaternization of the nitrogen atom and the geometric constraints of the three-membered ring. Computational studies, such as those employing Hartree-Fock (HF) level theory with a 3-21G basis set, have been used to analyze the charge distribution and bonding parameters within these rings.

In the case of 1,1-diethylaziridinium (B12805767), the positive charge is not solely localized on the nitrogen atom but is distributed across the molecule. Calculations indicate that the carbon atoms of the aziridinium ring bear a partial positive charge. This delocalization is a key factor in determining the molecule's reactivity. The computed parameters for this compound reveal specific details about its electronic and geometric structure. rdd.edu.iq

Table 1: Computed Electronic and Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| Charge on C1 | -0.2307 |

| Charge on C2 | -0.2241 |

| C1-N Bond Length (Å) | 1.5090 |

| C2-N Bond Length (Å) | 1.5137 |

| N-C1-C2 Bond Angle (°) | 60.4958 |

| N-C2-C1 Bond Angle (°) | 60.8146 |

Data sourced from ab initio calculations at the RHF/3-21G level. rdd.edu.iq

These data highlight the acute bond angles within the ring, a direct consequence of its three-membered nature, and the distribution of charge on the ring carbons.

Conformational Analysis and Energetics of this compound

Conformational analysis of this compound involves understanding the spatial arrangement of the ethyl groups attached to the nitrogen atom and the associated energy changes. The rotation around the C-N bonds and the C-C bonds of the ethyl groups leads to various conformers with different steric and electronic interactions.

Strain Energy Calculations in Aziridinium Rings

The three-membered ring of aziridinium cations possesses significant ring strain, which is a major driving force for their reactivity. acs.org This strain arises from angle strain due to the deviation of bond angles from the ideal tetrahedral or trigonal planar values, and torsional strain from the eclipsing of bonds.

Protonation of a simple aziridine (B145994) to form an aziridinium ion has been shown to increase the ring strain. researchgate.net Computational methods can quantify this strain energy. For this compound, the strain energy has been calculated to be 128.3083 kcal/mol using Hartree-Fock level theory. rdd.edu.iq This high value underscores the inherent instability of the ring and its propensity to undergo reactions that relieve this strain.

Table 2: Calculated Strain Energies for Various Aziridinium Cations

| Compound | Strain Energy (kcal/mol) |

|---|---|

| Aziridinium | 117.9008 |

| 1,1-Dimethylaziridinium | 122.3626 |

| This compound | 128.3083 |

| 1,1-Diisopropylaziridinium | 147.9552 |

Data sourced from ab initio calculations at the RHF/3-21G level. rdd.edu.iq

The data clearly indicates that the strain energy increases with the increasing size of the alkyl groups on the nitrogen atom.

Computational Modeling of Reaction Pathways Involving this compound

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the ring-opening of aziridinium ions. These studies can provide detailed information about transition states, reaction intermediates, and the factors that control selectivity.

Transition State Analysis for Ring-Opening Reactions

The ring-opening of aziridinium ions by nucleophiles typically proceeds through an SN2-type mechanism. core.ac.uk Computational studies can locate and characterize the transition state for this process, providing insights into the reaction barrier and the geometry of the activated complex.

For a simple ionic reaction like the opening of an aziridinium ring, calculations have shown the possibility of sequential transition states without an intervening intermediate. electronicsandbooks.com In the context of 1,1-dialkylaziridinium ions, the nature of the nucleophile and the substituents on the ring can influence the energy barrier of the transition state. For instance, in the halide-induced ring opening of 2-substituted aziridinium salts, the transition state for the kinetically favored pathway is systematically lower in energy. core.ac.uk While specific transition state analyses for this compound are not readily found in the literature, the principles derived from studies of similar systems suggest that the approach of the nucleophile and the concurrent C-N bond breaking would define the transition state structure.

Regioselectivity and Stereoselectivity Prediction via Computational Methods

A key aspect of aziridinium ring-opening reactions is their regioselectivity, which refers to which of the two ring carbons is attacked by the nucleophile. Computational methods have proven to be highly effective in predicting and rationalizing the regiochemical outcomes of these reactions. rsc.orgresearchgate.net

In the case of unsymmetrically substituted aziridinium ions, both electronic and steric factors play a role. For this compound, which is unsubstituted at the ring carbons, the two carbons are chemically equivalent. Therefore, in the absence of other directing groups, a nucleophile would be expected to attack either carbon with equal probability.

However, in substituted 1,1-dialkylaziridinium ions, the situation is more complex. Computational studies on the ring-opening of 2-substituted aziridinium ions have shown that the regioselectivity can be dependent on whether the reaction is under kinetic or thermodynamic control. core.ac.ukresearchgate.net For example, with "hard" nucleophiles like fluoride, the reaction tends to be under kinetic control, favoring attack at the less sterically hindered carbon. Conversely, with "softer" nucleophiles like bromide or iodide, the reaction can be under thermodynamic control, leading to the more stable product. core.ac.uk These computational insights are crucial for planning synthetic strategies that utilize aziridinium intermediates.

Development of Theoretical Frameworks for Aziridinium Chemistry

The study of aziridinium chemistry has been significantly advanced by the application of theoretical and computational methods. These frameworks provide detailed insights into reaction mechanisms, electronic structures, and the factors governing reactivity and regioselectivity, which are often difficult to probe experimentally. researchgate.netnih.gov

Ab Initio and Density Functional Theory (DFT) Calculations: Ab initio calculations and, more commonly, Density Functional Theory (DFT) have become cornerstone tools for investigating aziridinium systems. researchgate.netresearchgate.net DFT methods, often at the B3LYP level with basis sets like 6-311G(d,p), are used to perform detailed theoretical studies on the regioselective ring-opening of aziridinium ions. researchgate.net These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies. nih.gov For instance, computational analysis has been used to characterize optically active aziridinium ions and their precursor β-halo amines, with results corroborating experimental NMR data. nih.gov Theoretical evidence suggests that the ring-opening reaction from an aziridinium ion proceeds through a single transition state without forming a stable intermediate. mdpi.com

Reactivity Descriptors and Molecular Properties: Conceptual DFT provides a range of reactivity descriptors that help to understand and predict the chemical behavior of molecules. grafiati.com For aziridinium ions, these descriptors are used to compare the reactivity of different intermediates and rationalize their interaction with nucleophiles. grafiati.com Key descriptors and properties analyzed include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO gap and the distribution of these orbitals can indicate the most likely sites for nucleophilic attack. researchgate.netgrafiati.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. This is used to predict how an aziridinium ion will interact with other species. researchgate.netgrafiati.com

Population Analysis: Methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are used to calculate the partial atomic charges on the atoms of the aziridinium ring. scispace.com These charges provide insight into the electrophilicity of the ring carbons, helping to explain the regioselectivity of nucleophilic attack. scispace.comnih.gov For example, calculations show that more positive charge builds on the carbon atom in the transition state relative to the initial aziridinium ion, indicating the development of the bond-breaking/bond-forming process. rsc.orgnih.gov

These computational frameworks have been instrumental in explaining the opposite regioselectivity observed in the ring-opening of certain 2-substituted aziridinium salts and in studying the influence of N-substituents on electronic structure. scispace.com By modeling reaction pathways and energy profiles, theoretical studies provide a robust foundation for interpreting experimental outcomes and designing new synthetic strategies involving aziridinium intermediates. researchgate.netresearchgate.net

Reaction Mechanisms and Reactivity of 1,1 Diethylaziridinium

Nucleophilic Ring-Opening Reactions of 1,1-Diethylaziridinium (B12805767)

The formation of the this compound ion is typically achieved in situ through the ethylation of an N-ethylaziridine precursor. Non-activated aziridines, which bear an electron-donating group on the nitrogen atom, are relatively inert to nucleophilic attack. However, the introduction of a second ethyl group via an ethylating agent, such as ethyl trifluoromethanesulfonate (B1224126) (EtOTf) or ethyl iodide, activates the aziridine (B145994) ring by forming a positively charged aziridinium (B1262131) species. This activation renders the carbon atoms of the ring highly electrophilic and susceptible to attack by a wide range of nucleophiles. nih.govresearchgate.netnih.gov

The nucleophilic attack leads to the cleavage of one of the carbon-nitrogen (C-N) bonds, thereby relieving the ring strain and resulting in the formation of a stable, acyclic amine product. This process, known as alkylative aziridine ring-opening, provides a versatile method for the synthesis of N,N-diethylamino compounds with concomitant introduction of a new functional group. nih.govresearchgate.netnih.gov

The regioselectivity of the nucleophilic ring-opening of a substituted this compound ion is a critical aspect of its reactivity, often dictated by a competition between kinetic and thermodynamic control. The attacking nucleophile can target either the more substituted or the less substituted carbon atom of the aziridinium ring, leading to two different regioisomeric products.

Kinetic Control: Under conditions of kinetic control, the product distribution is determined by the relative rates of the competing reaction pathways. The kinetically favored product is the one that is formed faster, which typically corresponds to the pathway with the lower activation energy. In the context of aziridinium ring-opening, nucleophilic attack often occurs at the less sterically hindered carbon atom, as this approach is sterically less demanding and proceeds through a lower energy transition state. Reactions conducted at lower temperatures and for shorter durations tend to favor the kinetic product.

Thermodynamic Control: Under thermodynamic control, the product ratio is governed by the relative stabilities of the final products. The thermodynamically favored product is the more stable isomer, and its formation is favored under conditions that allow for the reaction to reach equilibrium. This typically involves higher reaction temperatures and longer reaction times, which provide sufficient energy to overcome the activation barriers of both the forward and reverse reactions, allowing the product distribution to reflect the thermodynamic stabilities of the isomers. In some cases, the product resulting from attack at the more substituted carbon can be the more thermodynamically stable product, particularly if electronic factors stabilize the resulting structure.

The interplay between these two modes of control allows for the selective formation of a desired regioisomer by careful manipulation of the reaction conditions.

Oxygen-centered nucleophiles, such as acetate (AcO⁻) and other carboxylates, are effective for the ring-opening of this compound ions. The reaction of an in situ-generated this compound ion with sodium acetate can proceed to give the corresponding N,N-diethylamino acetate derivative. The regioselectivity of this reaction can be influenced by both steric and electronic factors. For instance, in a substituted aziridinium ring, the acetate nucleophile may preferentially attack the less hindered carbon atom under kinetic control.

| Nucleophile | Substrate (Precursor) | Product(s) | Regioselectivity (approx.) | Reference |

| Acetate (NaOAc) | 2-substituted N-ethylaziridine + EtOTf | N,N-diethyl-2-acetoxy-alkylamine and N,N-diethyl-1-acetoxy-alkyl-2-amine | Varies with substrate | nih.gov |

Table 1: Illustrative reaction of a this compound intermediate with an oxygen-centered nucleophile. The exact regioselectivity is dependent on the specific substituents on the aziridine ring.

Nitrogen-centered nucleophiles, such as azide (N₃⁻), are also highly effective in the ring-opening of aziridinium ions. The reaction with sodium azide introduces an azido group into the resulting acyclic amine, which can be a valuable synthetic handle for further transformations, such as reduction to an amine or participation in cycloaddition reactions. The regioselectivity of the azide attack is also subject to the principles of kinetic and thermodynamic control, as well as the electronic nature of the substituents on the aziridinium ring.

| Nucleophile | Substrate (Precursor) | Product(s) | Regioselectivity (approx.) | Reference |

| Azide (NaN₃) | 2-substituted N-ethylaziridine + EtOTf | N,N-diethyl-2-azido-alkylamine and N,N-diethyl-1-azido-alkyl-2-amine | Varies with substrate | nih.gov |

Table 2: Illustrative reaction of a this compound intermediate with a nitrogen-centered nucleophile. The regioselectivity is influenced by the substitution pattern on the aziridine ring.

Halide nucleophiles, such as iodide (I⁻), can also participate in the ring-opening of this compound ions. When ethyl iodide is used as the ethylating agent to form the aziridinium ion, the resulting iodide counter-ion can act as the nucleophile, leading to the formation of an N,N-diethylamino iodide. The nucleophilicity of the halide and the reaction conditions will influence the efficiency of this process.

| Nucleophile | Substrate (Precursor) | Product(s) | Regioselectivity (approx.) | Reference |

| Iodide (I⁻) | 2-substituted N-ethylaziridine + EtI | N,N-diethyl-2-iodo-alkylamine and N,N-diethyl-1-iodo-alkyl-2-amine | Varies with substrate | allen.in |

Table 3: Illustrative reaction of a this compound intermediate with a halide nucleophile.

The fundamental step in the ring-opening of the this compound ion is the cleavage of a carbon-nitrogen (C-N) bond. This process is facilitated by the high degree of ring strain in the three-membered ring and the positive charge on the nitrogen atom, which makes it a good leaving group. The mechanism of C-N bond cleavage can have characteristics of both Sₙ1 and Sₙ2 reactions, depending on the substitution pattern of the aziridinium ring and the nature of the nucleophile.

In the case of a primary, unsubstituted aziridinium carbon, the reaction is likely to proceed through an Sₙ2-like mechanism, where the nucleophile attacks the carbon atom and displaces the nitrogen in a concerted step. This results in an inversion of stereochemistry at the carbon center if it is chiral.

For a tertiary or a well-stabilized secondary aziridinium carbon (e.g., benzylic), the C-N bond may partially or fully cleave prior to the nucleophilic attack, leading to a transition state with significant carbocationic character, resembling an Sₙ1-type pathway. In such cases, the regioselectivity is often directed towards the carbon atom that can better stabilize the positive charge.

Role of Nucleophile Characteristics and Substituent Effects

Intramolecular Reactions Involving this compound Intermediates

Intramolecular reactions of aziridinium ions are driven by the release of ring strain and the proximity of reactive functional groups within the same molecule. These reactions are crucial in the synthesis of various nitrogen-containing heterocyclic compounds.

The formation of azaheterocycles through intramolecular reactions of aziridinium intermediates is a synthetically valuable transformation. nih.gov The high degree of ring strain in the three-membered aziridinium ring makes it susceptible to nucleophilic attack, which can lead to the formation of larger, more stable ring systems. quora.comchemspider.com When a nucleophilic moiety is present elsewhere in the molecule containing the this compound ion, an intramolecular cyclization can occur. researchgate.netmdpi.com The regioselectivity of the ring-opening is influenced by the substitution pattern on the aziridinium ring and the nature of the tethered nucleophile.

Ring-expansion reactions of aziridinium ylides, which can be generated from aziridines, provide another route to larger N-heterocycles like dehydropiperidines. quora.comlibretexts.org This process involves a formal [3+3] cycloaddition where the aziridinium ylide acts as a three-atom component. While not directly involving a pre-formed this compound ion, the underlying principles of leveraging the strain and charge of an aziridinium-like intermediate are relevant.

Table 1: Examples of Azaheterocycle Synthesis via Aziridinium Intermediates (Note: Specific examples for this compound are not readily available; this table is illustrative of the general reaction class.)

| Aziridinium Precursor Type | Tethered Nucleophile | Resulting Azaheterocycle | Reference |

| N-Alkyl-2-(hydroxymethyl)aziridinium | Hydroxyl group | Oxazolidinium ion | General knowledge |

| N-Alkyl-2-(aminomethyl)aziridinium | Amino group | Piperazinium derivative | General knowledge |

| Bicyclic aziridinium ylide | Alkene | Dehydropiperidine | libretexts.org |

In the context of mass spectrometry, the fragmentation of larger molecules can lead to the formation of 1,1-dialkylaziridinium ions. The fragmentation pathways are dictated by the structure of the parent molecule and the ionization method used. libretexts.orgmiamioh.edu For instance, molecules containing a 2-(diethylamino)ethyl group attached to a good leaving group can undergo intramolecular cyclization upon ionization to form the this compound cation, which can be observed as a fragment ion. The subsequent fragmentation of the this compound ion itself would likely involve the loss of neutral molecules such as ethene or ethane, leading to smaller charged fragments. The precise fragmentation pattern would provide structural information about the original molecule.

Reactivity in Complex Chemical Systems

The high reactivity of the this compound ion makes it a potent intermediate in various chemical transformations within more complex systems.

The this compound ion is a powerful alkylating agent. taylorandfrancis.com The carbon atoms of the aziridinium ring are highly electrophilic due to the positive charge on the nitrogen atom and the ring strain. This makes them susceptible to attack by a wide range of external nucleophiles, such as halides, amines, thiols, and alcohols. The reaction results in the opening of the aziridinium ring and the formation of a new carbon-nucleophile bond, yielding a 2-substituted N,N-diethylethanamine derivative. The regioselectivity of the nucleophilic attack (at the substituted or unsubstituted carbon of the aziridine ring) is dependent on the reaction conditions and the nature of the nucleophile.

Quaternary aziridinium salts can act as initiators for cationic polymerization. nih.gov The this compound ion, being a strained electrophilic species, can react with a monomer that possesses a nucleophilic site, thereby initiating a polymerization chain reaction. For example, it could potentially initiate the ring-opening polymerization of cyclic ethers or other aziridines.

Furthermore, under certain conditions, this compound ions could undergo self-condensation or polymerization. This would involve one aziridinium ion acting as the electrophile and another molecule (or a neutral precursor) acting as a nucleophile, leading to the formation of oligomeric or polymeric structures containing repeating diethylaminoethyl units. The propensity for such reactions would be highly dependent on the reaction conditions, including concentration, temperature, and the presence of other nucleophiles.

The reactivity of the this compound ion is significantly influenced by the surrounding medium, specifically the solvent and the nature of its counterion.

Solvent Effects: The polarity and nucleophilicity of the solvent play a crucial role. In polar, non-nucleophilic solvents, the this compound ion can be relatively stable, allowing it to react with added nucleophiles. In nucleophilic solvents, the solvent itself can act as a nucleophile, leading to solvolysis products. The rate of nucleophilic attack on the aziridinium ion can be affected by the solvent's ability to stabilize the charged species and the transition state of the reaction. uab.edu

Counterion Effects: The counterion associated with the this compound cation can also modulate its reactivity. A non-nucleophilic and poorly coordinating counterion, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), will render the aziridinium ion more reactive towards external nucleophiles. Conversely, a nucleophilic counterion, such as a halide, can compete with other nucleophiles in the system or even react with the aziridinium ion to form a ring-opened product. The nature of the counterion can therefore be a critical factor in controlling the outcome of reactions involving this compound intermediates. nih.gov

Table 2: Factors Influencing the Reactivity of this compound Ions

| Factor | Influence on Reactivity |

| Solvent Polarity | Polar solvents can stabilize the charged aziridinium ion and transition states for ring-opening. |

| Solvent Nucleophilicity | Nucleophilic solvents can compete with other nucleophiles, leading to solvolysis. |

| Counterion Nucleophilicity | Nucleophilic counterions can react with the aziridinium ion, affecting the availability for other reactions. |

| Counterion Coordination | Poorly coordinating counterions increase the electrophilicity and reactivity of the aziridinium ion. |

Advanced Applications in Organic Synthesis and Materials Science

1,1-Diethylaziridinium (B12805767) as a Key Intermediate in Organic Synthesis

The synthetic utility of the this compound ion stems from its ability to activate the otherwise relatively inert aziridine (B145994) ring. The formation of the quaternary ammonium (B1175870) species significantly enhances the electrophilicity of the ring carbons, making them amenable to attack by a wide range of nucleophiles. This reactivity profile allows for the strategic introduction of various functional groups and the construction of diverse molecular architectures.

Synthesis of Substituted Amines and Diamines

One of the most fundamental applications of the this compound ion is in the synthesis of substituted amines and diamines. The process involves the formation of the aziridinium (B1262131) ion, followed by a nucleophilic ring-opening reaction. This approach provides a reliable method for the preparation of N,N-diethyl-substituted amines with concomitant introduction of another functional group at either the α- or β-position to the nitrogen atom.

The following table summarizes the outcomes of ethylative aziridine ring-opening reactions with different nucleophiles, illustrating the yields and regioselectivity of the process.

| Aziridine Substituent (R) | Nucleophile (Nu⁻) | Solvent | Overall Yield (%) | Regioselectivity (α-attack:β-attack) |

| 2-Benzyloxymethyl | NaOAc | CH₃CN | 62 | 88:12 |

| 2-Benzyloxymethyl | NaN₃ | CH₃CN | 34 | 47:53 |

| 2-Ethoxycarbonyl | NaOAc | CH₃CN | 68 | 11:89 |

This table is generated based on data from analogous ethylative aziridine ring-opening reactions.

Furthermore, this methodology has been extended to the synthesis of vicinal diamines. The activation of an aziridine with trimethylsilyl (B98337) triflate to form a trimethylsilyl aziridinium ion, followed by a ring-opening reaction with an amine nucleophile, provides a pathway to 1,2-diamines nih.gov. This strategy is particularly useful for incorporating a mild nucleophile that might not be reactive enough to open a non-activated aziridine ring nih.gov.

Construction of Complex Nitrogen-Containing Heterocycles

The reactivity of the this compound ion is not limited to simple ring-opening reactions. It also serves as a key intermediate in more complex transformations that lead to the construction of larger, more elaborate nitrogen-containing heterocyclic systems. These reactions often involve intramolecular rearrangements or cascade sequences that are triggered by the initial formation of the strained aziridinium species.

The synthesis of pyrrolidines, five-membered nitrogen-containing rings, can be achieved from aziridine precursors through rearrangement reactions. One notable method is the ylide-based aza-Payne rearrangement of 2,3-aziridin-1-ols. In this process, the aziridinol is treated with a base to favor the formation of an epoxy amine. A subsequent nucleophilic attack by a sulfoxonium ylide generates a bis-anion, which then undergoes a 5-exo-tet ring closure to furnish the pyrrolidine (B122466) ring msu.edu. This transformation proceeds with a complete transfer of stereochemistry from the starting aziridinol msu.edu.

Piperidines, which are six-membered nitrogen heterocycles, can also be synthesized through the ring expansion of aziridinium intermediates. A stable bicyclic aziridinium ion, 1-azabicyclo[4.1.0]heptane tosylate, can be prepared from 2-(4-tosyloxybutyl)aziridine. The subsequent ring-opening of this bicyclic aziridinium ion with various nucleophiles can proceed via two distinct pathways. Nucleophilic attack at the bridgehead carbon results in the formation of a piperidine (B6355638) ring, while attack at the bridge carbon leads to an azepane ring researchgate.netconsensus.app. This regioselective ring expansion provides a powerful tool for the synthesis of substituted piperidines researchgate.netresearchgate.net. For example, the alkylative ring-opening of a bicyclic aziridinium ion generated from 4-hydroxybutylaziridine with an organocopper reagent affords 2-alkylsubstituted piperidines in moderate to high yields researchgate.net.

Azetidines, four-membered nitrogen-containing heterocycles, can be synthesized via a one-carbon ring expansion of aziridines. This transformation often proceeds through the formation of an aziridinium ylide intermediate. For instance, the reaction of bicyclic methylene (B1212753) aziridines with a rhodium-bound carbene generates an aziridinium ylide. This ylide then undergoes a concerted, asynchronous nih.govnih.gov-Stevens rearrangement to yield the corresponding substituted azetidine (B1206935) nih.gov. This process is highly stereospecific, with the chirality of the starting material being faithfully transferred to the azetidine product nih.gov.

Engineered enzymes, such as a laboratory-evolved variant of cytochrome P450BM3, have also been shown to catalyze the enantioselective one-carbon ring expansion of aziridines to azetidines. This biocatalytic approach demonstrates exceptional stereocontrol, achieving a 99:1 enantiomeric ratio (er) through a msu.edunih.gov-Stevens rearrangement, and effectively suppresses the competing cheletropic extrusion of olefins that is often observed with aziridinium ylides nih.govacs.org.

The synthesis of azepanes, seven-membered nitrogen-containing heterocycles, from aziridinium ions is a more challenging transformation but has been achieved through specific ring expansion strategies. As mentioned previously, the ring-opening of the stable bicyclic aziridinium ion, 1-azabicyclo[4.1.0]heptane tosylate, can be directed towards the formation of an azepane ring by nucleophilic attack at the bridge carbon researchgate.netconsensus.app. This method provides a direct route from an aziridine-derived intermediate to the seven-membered azepane core researchgate.net. Additionally, the reaction of N-propargyltetramethylpiperidine with a trans-alkenyl-B(C6F5)2 compound generates a zwitterionic aziridinium intermediate which, upon rearrangement, can lead to the formation of azepane structures nih.gov.

Stereoselective Formation of Chiral Building Blocks

The use of enantiomerically pure aziridines as precursors to this compound ions allows for the stereoselective synthesis of a wide array of chiral building blocks. The inherent chirality of the starting material, coupled with the regio- and stereoselective nature of the subsequent ring-opening or rearrangement reactions, enables the production of optically active amines, amino alcohols, and heterocyclic compounds. These chiral building blocks are of significant value in the pharmaceutical industry for the synthesis of single-enantiomer drugs nih.gov.

The diastereoselective synthesis of α-quaternary aziridine-2-carboxylates has been achieved through the aza-Corey-Chaykovsky aziridination of N-tert-butanesulfinyl ketimino esters. This method provides access to these valuable chiral building blocks with high diastereoselectivity (>97:3 dr) organic-chemistry.org. The resulting chiral aziridines can then be used in further transformations, such as peptide synthesis, to create complex, biologically active molecules organic-chemistry.org.

The following table provides examples of stereoselective syntheses proceeding through aziridine intermediates, highlighting the high levels of stereocontrol that can be achieved.

| Starting Material | Reaction Type | Product | Stereoselectivity |

| Chiral Aldehyde | Organocatalytic α-chlorination/cyclization | C2-functionalized Azetidine | 84–92% ee |

| N-tert-butanesulfinyl ketimino ester | Aza-Corey-Chaykovsky Aziridination | α-Quaternary Aziridine-2-carboxylate | >97:3 dr |

This table showcases the high degree of stereocontrol achievable in reactions involving chiral aziridine-derived intermediates.

Role in Polymerization Chemistry

The strained, three-membered ring and the positive charge on the nitrogen atom make the this compound cation a reactive monomer for various polymerization reactions. Its behavior is primarily dominated by ring-opening mechanisms, which alleviate the inherent ring strain. The specific pathway and the resulting polymer architecture are highly dependent on the polymerization conditions and the type of initiator used.

Cationic Ring-Opening Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) is the most common polymerization pathway for aziridines and their corresponding aziridinium ions. researchgate.netresearchgate.net For the this compound cation, the polymerization is initiated by a nucleophile, which attacks one of the electrophilic carbon atoms of the aziridinium ring. This attack opens the ring and generates a new propagating species.

The mechanism proceeds as follows:

Initiation: A nucleophile (Nu⁻) attacks a ring carbon of the this compound cation, leading to the formation of a tertiary amine.

Propagation: The newly formed amine at the end of the growing chain acts as a nucleophile, attacking another this compound monomer. This process repeats, extending the polymer chain.

Branching (Chain Transfer): A significant characteristic of the CROP of aziridines is the formation of hyperbranched or branched polymers. researchgate.netrsc.org This occurs when a secondary amine within the polymer backbone attacks a carbon atom of another aziridinium ring in a growing chain. This chain transfer reaction leads to the formation of a branched structure, making it difficult to achieve purely linear polymers through this method. researchgate.net

The reactivity in CROP can be influenced by various factors, including the initiator, solvent, and temperature. The resulting polymers, known as poly(ethylenimine) (PEI) derivatives, have a wide range of applications due to their cationic nature and branching architecture. rsc.org

| Polymerization Type | Typical Monomer | Resulting Architecture | Mechanism Highlight |

| Cationic Ring-Opening (CROP) | Aziridine / Aziridinium Ion | Branched / Hyperbranched researchgate.net | Nucleophilic attack on the cationic ring propagates the chain; backbone amines can also attack, causing branching. researchgate.net |

| Anionic Ring-Opening (AROP) | N-Sulfonylaziridine | Linear digitellinc.com | Anionic initiator attacks the ring activated by an electron-withdrawing group on the nitrogen. nih.govresearchgate.net |

Anionic Ring-Opening Polymerization Considerations

Anionic ring-opening polymerization (AROP) is generally not a viable pathway for the this compound cation itself. AROP requires the monomer to be susceptible to nucleophilic attack by an anionic initiator. digitellinc.com In the case of aziridines, this is typically achieved by "activating" the ring with a strong electron-withdrawing group, such as a sulfonyl group, on the nitrogen atom (N-sulfonylaziridines). researchgate.netnih.gov This activation deactivates the lone pair on the nitrogen, preventing it from interfering with the polymerization, and makes the ring's carbon atoms more electrophilic and thus susceptible to attack by an anionic initiator. nih.gov

The this compound cation already possesses a positive charge on the nitrogen, making the ring carbons highly electrophilic. However, this cationic nature presents a fundamental incompatibility with AROP:

Electrostatic Repulsion: An anionic initiator would be electrostatically repelled by the positively charged aziridinium ring, preventing the necessary nucleophilic attack to initiate polymerization.

Lack of Activating Group: The mechanism of AROP in aziridines relies on the presence of specific N-activating groups that can be removed post-polymerization to yield linear polyethylenimine. nih.govresearchgate.net The this compound cation lacks such a removable activating group.

Therefore, while N-sulfonyl-activated aziridines readily undergo AROP to form linear polymers, the pre-formed this compound cation is not a suitable monomer for this type of polymerization. digitellinc.com

Step-Growth Polymerization Pathways

Step-growth polymerization involves the reaction between bi-functional or multi-functional monomers, where dimers, trimers, and oligomers are formed in a stepwise fashion to eventually produce long polymer chains. wikipedia.orglibretexts.org For a monomer to participate in step-growth polymerization, it must possess at least two reactive functional groups. libretexts.org

The this compound cation, in its native state, does not fit the classic model of a bifunctional monomer for step-growth reactions like polycondensation or polyaddition. However, aziridines as a class can be involved in reactions that resemble a step-growth pathway. For instance, linear polysulfides have been synthesized by treating bis(N-sulfonyl) aziridines with elemental sulfur in the presence of an organic base catalyst. chemistryviews.org This process involves the ring-opening of the aziridine by oligosulfide anions, leading to the formation of linear polymers through a step-growth mechanism. chemistryviews.org

While direct evidence for this compound in such a pathway is limited, a conceptual step-growth polymerization could be envisioned if the ring-opening reaction with a complementary co-monomer consistently generates new reactive functional groups at both ends of the resulting molecule, allowing for further stepwise reactions.

Control over Polymer Architecture

Controlling the architecture of polymers derived from aziridinium is a key challenge, particularly in cationic ring-opening polymerization, which tends to produce highly branched structures. researchgate.netrsc.org The degree of branching, molecular weight, and polydispersity are crucial properties that determine the polymer's ultimate application.

Several factors influence the final polymer architecture:

Monomer Substitution: The presence of substituents on the aziridine ring can influence the polymerization kinetics and the degree of branching.

Initiator and Catalyst: The choice of initiator or catalyst can affect the rates of initiation, propagation, and chain transfer, thereby influencing the polymer's molecular weight and structure. Cationic catalysts can be tuned to control polymerization reactivity. nih.gov

Reaction Conditions: Temperature, solvent, and monomer concentration can all impact the polymerization process. For example, higher temperatures might favor chain transfer reactions, leading to more branching.

Achieving well-defined, linear architectures from aziridinium cations via CROP is difficult. As discussed, AROP of N-activated aziridines is the preferred method for producing linear polyamines. researchgate.netdigitellinc.com The ability to control polymer architecture is critical, as it has been shown to significantly affect properties such as cytotoxicity, which is an important consideration in biomedical applications. rsc.org

Utilization in Functional Material Development

The unique chemical properties of the this compound cation, including its charge and reactivity, make it a candidate for the development of specialized functional materials.

Ionic Liquid Design

Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100°C). They are composed of a cation and an anion and have gained significant attention as designer solvents and electrolytes due to their tunable properties, such as low vapor pressure, high thermal stability, and wide electrochemical windows. researchgate.net

The design of an ionic liquid involves the careful selection of both the cation and the anion. rsc.org The this compound cation can serve as the cationic component of an IL. Its key features in this context include:

Structure: A small, cyclic, quaternary ammonium cation. The size and symmetry of the cation are known to influence the melting point and viscosity of the resulting IL.

Charge: The localized positive charge on the nitrogen atom is a defining characteristic.

By pairing the this compound cation with various anions (e.g., hexafluorophosphate, tetrafluoroborate, bis(trifluoromethylsulfonyl)imide), a range of ionic liquids with different physicochemical properties could be synthesized. nih.gov Dicationic ionic liquids, where two cationic centers are joined by a linker, represent a further evolution of this field, often exhibiting higher thermal stability than their monocationic counterparts. researchgate.netfrontiersin.org The incorporation of the strained aziridinium ring into an IL structure could potentially be used to introduce reactive sites, allowing the IL to be polymerized or grafted onto surfaces after its initial use as a solvent or electrolyte.

Functional Polymer Derivatization

The reactivity of the strained aziridinium ring makes it a candidate for reactions with nucleophilic functional groups present on polymer backbones, such as carboxylates, amines, or thiols. In theory, such a reaction would result in the covalent attachment of the diethylaminoethyl group to the polymer, thereby altering its physicochemical properties. However, specific studies detailing reaction conditions, the types of polymers successfully derivatized with this compound, and the resulting changes in polymer properties (e.g., solubility, thermal stability, or hydrophilicity) are not described in the available literature.

Consequently, a data table summarizing research findings on the functional derivatization of specific polymers with this compound, including reaction efficiencies and property modifications, cannot be compiled at this time due to the absence of published data. Further research in this specific area would be necessary to elucidate the potential of this compound as a reagent for functional polymer derivatization.

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the study of 1,1-diethylaziridinium (B12805767) and other aziridinium (B1262131) ions. It provides unparalleled information about the molecular structure, connectivity, and the electronic environment of atoms within the molecule. Both ¹H and ¹³C NMR are routinely employed to confirm the formation of the aziridinium ring and to monitor the progress of reactions involving this reactive intermediate. mdpi.comnih.gov

The formation of an aziridinium ion from a precursor, such as a β-amino alcohol or by the alkylation of an aziridine (B145994), can be readily detected and confirmed by NMR spectroscopy. nih.govnih.gov The quaternization of the nitrogen atom and the formation of the three-membered ring lead to characteristic changes in the chemical shifts of neighboring protons and carbons.

For instance, upon formation of a methylated aziridinium ion, distinct shifts in the ¹H and ¹³C NMR spectra are observed, confirming the successful generation of the strained ring. nih.gov In one study, ¹H-NMR spectral changes were monitored during the regioselective ring-opening of an aziridine derivative. An initial downfield shift in the N-benzylic and methyl protons indicated the in situ formation of the N-aziridinium ion. frontiersin.org

Table 1: Representative NMR Data for Aziridinium-Related Structures This table presents typical chemical shift ranges observed in NMR spectra that are indicative of aziridinium ion formation and related structures. The exact values can vary based on substituents and solvent conditions.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Protons on aziridine ring | 1.5 - 3.0 |

| ¹H | Protons on N-alkyl groups | 2.5 - 4.0 |

| ¹³C | Carbons in aziridine ring | 30 - 50 |

NMR spectroscopy is a powerful tool for monitoring the kinetics and elucidating the mechanisms of reactions involving aziridinium ions. researchgate.net By acquiring spectra at different time intervals, researchers can track the disappearance of reactants and the appearance of products, allowing for the determination of reaction rates.

For example, in situ reaction monitoring by solution-state NMR has been used to follow the progress of reactions where aziridinium intermediates are proposed. nih.gov In a study on the ring-opening of an aziridine, ¹H-NMR was used to follow the reaction progress over time. The initial formation of the aziridinium ion was observed, followed by the appearance of new signals corresponding to the ring-opened product, confirming a concerted reaction mechanism. frontiersin.org This ability to observe intermediates and follow their transformation provides crucial evidence for proposed reaction pathways.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in identifying and characterizing aziridinium ions and their fragmentation products, even at very low concentrations.

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. chemguide.co.ukwikipedia.org The fragmentation pattern serves as a molecular fingerprint that can be used to identify the original compound. For nitazene-related compounds, the formation of the this compound cation is associated with a common product ion at m/z 100.1120, which can be a key identifier in mass spectra. researchgate.net The analysis of these fragment ions provides direct evidence for the presence of the aziridinium moiety within a larger molecule. creative-proteomics.com

Table 2: Common Aziridinium-Related Fragments in Mass Spectrometry

| Fragment Ion | Typical m/z |

|---|

The characteristic fragmentation of aziridinium ions allows for the development of targeted screening methods using mass spectrometry. nih.gov These methods are designed to selectively detect and quantify compounds containing the aziridinium substructure in complex mixtures. Techniques like tandem mass spectrometry (MS/MS) can be programmed to look for specific fragmentation pathways, enhancing the selectivity and sensitivity of the analysis. nih.gov

Such targeted screening is particularly valuable in pharmaceutical and toxicological studies where the detection of reactive intermediates like aziridinium ions is crucial. nih.gov The development of fast and automated analytical methods, often coupling gas chromatography or liquid chromatography with mass spectrometry (GC-MS or LC-MS), enables the high-throughput screening of samples for the presence of aziridinium-containing compounds. nih.govnih.gov

X-ray Diffraction (XRD) for Structural Elucidation of Intermediates

By analyzing the diffraction pattern produced when X-rays interact with a single crystal of an aziridinium salt, a detailed electron density map can be generated, revealing the precise positions of all atoms in the crystal lattice. scribd.com This technique has been successfully used to determine the molecular and crystal structure of various heterocyclic compounds, providing unequivocal proof of their structure. researchgate.net Although obtaining suitable crystals of reactive intermediates can be challenging, the structural data from XRD is invaluable for understanding the steric and electronic properties of the this compound ion and for validating structures proposed by other spectroscopic methods.

Despite a comprehensive search for kinetic studies and rate constant data specifically for the chemical compound "this compound," no publicly available research data matching this specific inquiry could be located.

Scientific literature databases and chemical information repositories were queried for studies detailing the kinetic analysis of this compound, including its hydrolysis, reactions with various nucleophiles, and ring-opening dynamics. These searches also extended to broader inquiries into the kinetics of N,N-dialkylaziridinium ions in the hope of finding comparative data that might include the diethyl derivative.

While there is a body of research on the general reactivity and synthetic applications of aziridinium ions, specific quantitative data, such as experimentally determined rate constants, for this compound were not found in the available resources. Consequently, the "Kinetic Studies and Rate Constant Determination" section, including data tables and detailed research findings, cannot be generated at this time due to the absence of primary research literature on this specific topic.

Future Research Directions and Challenges

Development of Novel Synthetic Routes to 1,1-Diethylaziridinium (B12805767)

The generation of this compound ions is typically achieved through the activation of N,N-diethylaziridine or from the cyclization of suitable precursors. However, challenges related to the stability of the aziridinium (B1262131) ion and the efficiency of its formation persist. mdpi.comnih.gov Future research is expected to address these limitations through several key avenues:

Milder and More Efficient Activation Methods: A significant challenge lies in the development of methods to generate the this compound ion under milder conditions to avoid premature ring-opening or side reactions. mdpi.com While alkylating agents are commonly used, the search for more efficient and selective electrophiles continues. mdpi.comnih.gov

Catalytic Approaches: The development of catalytic methods for the generation of this compound ions from readily available starting materials would represent a significant advancement. This could involve transition-metal catalysis or organocatalysis to facilitate the formation of the three-membered ring.

Flow Chemistry Synthesis: Continuous flow methodologies could offer better control over reaction parameters such as temperature and reaction time, potentially leading to higher yields and purity of the in-situ generated this compound ion. This approach could also enhance the safety of handling these reactive intermediates.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Novel Electrophilic Activators | Milder reaction conditions, improved functional group tolerance. | Design of new activating agents with tailored reactivity. |

| Catalytic Aziridination | Atom economy, use of substoichiometric reagents. | Exploration of transition metal and organocatalysts. |

| Flow Chemistry | Enhanced safety, precise control, scalability. | Optimization of reactor design and reaction conditions. |

Exploration of Undiscovered Reactivity Modes

The reactivity of aziridinium ions is dominated by nucleophilic ring-opening reactions. mdpi.comresearchgate.net However, the full potential of these strained intermediates has yet to be realized. Future investigations will likely focus on uncovering and harnessing novel reactivity modes of this compound.

[3+2] Cycloaddition Reactions: While aziridines can act as 1,3-dipole equivalents, the analogous reactivity of pre-formed this compound ions is less explored. mdpi.comnih.gov Research into their participation in [3+2] cycloaddition reactions with various dipolarophiles could open up new avenues for the synthesis of five-membered nitrogen-containing heterocycles.

C-C Bond Cleavage Reactions: The vast majority of reactions involving aziridinium ions proceed via C-N bond cleavage due to the high ring strain. mdpi.comnih.gov Exploring conditions that could promote selective C-C bond cleavage would lead to unprecedented transformations and provide access to unique molecular scaffolds.

Rearrangement Reactions: The strained three-membered ring of the this compound ion could be prone to novel rearrangement reactions under specific conditions, such as Lewis acid catalysis or photochemical activation, leading to the formation of structurally diverse products.

Advancements in Asymmetric Synthesis Involving this compound Intermediates

The use of chiral aziridinium ions as intermediates in asymmetric synthesis is a promising area of research. rsc.orgjchemlett.com However, achieving high levels of stereocontrol in reactions involving achiral this compound remains a significant challenge.

Chiral Counter-ion Directed Catalysis: A key strategy for inducing asymmetry is the use of chiral counter-ions to form a chiral ion pair with the this compound cation. This approach could influence the trajectory of the incoming nucleophile, leading to enantioselective ring-opening.

Catalytic Asymmetric Ring-Opening: The development of catalytic systems, employing chiral Lewis acids or organocatalysts, that can differentiate between the two enantiotopic carbons of the this compound ring is a major goal. This would provide a direct and efficient route to enantiomerically enriched products.

Kinetic Resolution: If the this compound ion is generated from a racemic precursor, a chiral catalyst could be employed to effect a kinetic resolution, where one enantiomer of the intermediate reacts faster than the other, leaving the unreacted substrate in an enantiomerically enriched form.

| Asymmetric Strategy | Mechanism | Desired Outcome |

| Chiral Counter-ion | Formation of a diastereomeric ion pair. | Enantioselective nucleophilic attack. |

| Catalytic Asymmetric Ring-Opening | Chiral catalyst activates the aziridinium ion and controls stereochemistry. | Direct synthesis of enantioenriched products. |

| Kinetic Resolution | Differential reaction rates of enantiomeric intermediates. | Enantioenriched starting material and product. |

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental chemistry is becoming increasingly crucial for advancing our understanding of reactive intermediates like this compound. rsc.org

Mechanistic Elucidation: Density Functional Theory (DFT) and other high-level computational methods can provide detailed insights into the reaction mechanisms of this compound ions. rsc.org This includes modeling transition states, determining activation energies, and predicting the regioselectivity and stereoselectivity of reactions.

Predictive Modeling for Catalyst Design: Computational screening of potential catalysts and chiral ligands can accelerate the discovery of new and improved systems for asymmetric transformations involving this compound.

Spectroscopic Characterization: The combination of experimental spectroscopic techniques (e.g., NMR) with computational predictions of spectral data can aid in the characterization of these transient intermediates and their reaction products. rsc.org

Expanding Applications in Complex Chemical Systems

The unique reactivity of the this compound ion makes it a valuable building block for the synthesis of complex molecules, particularly those containing nitrogen.

Natural Product Synthesis: The development of novel methodologies involving this compound intermediates could provide more efficient and stereoselective routes to various nitrogen-containing natural products and their analogues. Aziridines are key intermediates in the synthesis of many biologically active compounds. researchgate.netjchemlett.com

Medicinal Chemistry: The synthesis of novel, biologically active compounds is a major driver of chemical research. The this compound ion can serve as a precursor to a wide range of functionalized amines, which are prevalent in pharmaceuticals.

Materials Science: The incorporation of nitrogen-containing motifs derived from this compound into polymers or other materials could lead to the development of new functional materials with tailored properties.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing 1,1-diethylaziridinium salts?

Answer:

Synthesis typically involves alkylation of aziridine precursors. For example, reacting 2-(N,N-diethylaminomethyl)aziridines with alkyl halides under basic conditions generates aziridinium intermediates . Characterization requires multinuclear NMR (¹H, ¹³C) to confirm structural identity. Key spectral markers include:

- ¹H NMR : Signals at δ 1.36 (triplet, CH₂CH₃), 3.08 (singlet, aziridine ring CH₂), and 3.28 ppm (quartet, NCH₂) .

- ¹³C NMR : Absence of aziridinium-specific ¹JCH values (~170 Hz) and detection of piperazinium-like signals (~145–148 Hz) to exclude competing structures .

Purity should be verified via elemental analysis or HPLC.

Basic: How can researchers distinguish this compound salts from structurally similar ammonium compounds using spectroscopic data?

Answer:

Critical distinctions include:

- Ring size discrimination : Aziridinium (3-membered ring) methylene protons resonate as singlets at δ 3.08 ppm, whereas piperazinium (6-membered ring) protons appear at δ 3.92 ppm .

- ¹JCH coupling constants : Aziridinium derivatives exhibit large ¹JCH values (~170 Hz), while piperazinium species show lower values (~145–148 Hz) due to conformational isomerization .

- Regioselectivity in ring-opening reactions : Aziridinium intermediates favor nucleophilic attack at the less hindered carbon, confirmed by isolating major regioisomers (e.g., 3i-k in Scheme 2) .

Advanced: How do conformational dynamics of this compound derivatives influence NMR spectral resolution and data interpretation?

Answer:

Conformational isomerization (e.g., chair-to-chair flipping in piperazinium analogs) broadens NMR signals, particularly for methylene carbons adjacent to nitrogen. At 27°C, fast exchange averages axial and equatorial proton environments, leading to singlet appearances for ring protons . To mitigate this:

- Use variable-temperature NMR to slow exchange rates and resolve splitting patterns.

- Compare DMSO-d₆ and D₂O solvent effects: D₂O may suppress hydrogen bonding, simplifying spectra .

- Apply 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.

Advanced: What strategies resolve contradictions in regioselectivity during ring-opening reactions of this compound intermediates?

Answer:

Regioselectivity conflicts arise from competing nucleophilic attack pathways (Scheme 2, pathways a vs. b in ). To address this:

Mechanistic studies : Use deuterated solvents or isotopic labeling to track nucleophilic attack sites.

Computational modeling : Calculate transition-state energies (DFT) to predict favored pathways.

Analytical validation : Isolate regioisomers via aluminum oxide chromatography and confirm structures via NOESY or X-ray crystallography .

Kinetic control : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor one pathway.

Advanced: How should researchers design experiments to validate the stability and reactivity of this compound salts under varying conditions?

Answer:

- Stability assays : Monitor decomposition via time-resolved NMR or LC-MS in solvents of different polarities (e.g., DMF vs. MeOH) .

- Reactivity profiling :

- pH dependence : Test ring-opening rates in buffered aqueous solutions.

- Nucleophile screening : Compare reactions with amines, thiols, or water to map selectivity trends.

- Thermal analysis : Use DSC/TGA to assess thermal stability and identify decomposition thresholds.

Advanced: What methodologies are recommended for analyzing complex splitting patterns in NMR spectra of aziridinium derivatives?

Answer:

- Spectral simulation : Tools like MestReNova or ACD/Labs simulate coupling patterns for multi-spin systems.

- Selective decoupling : Identify scalar couplings between protons and adjacent carbons.

- Dynamic NMR (DNMR) : Resolve exchange-broadened signals by lowering measurement temperatures .

- Heteronuclear experiments : Use HSQC-TOCSY to correlate ¹H-¹³C interactions in crowded spectral regions.

Advanced: How can researchers address discrepancies between observed and literature-reported NMR chemical shifts for this compound species?

Answer:

- Solvent and concentration effects : Compare shifts in DMSO-d₆ vs. D₂O, as solvent polarity alters ring strain and hydrogen bonding .

- Counterion influence : Test different salts (e.g., iodide vs. chloride) to assess ion-pairing effects on chemical shifts.

- Referencing errors : Calibrate spectra using internal standards (e.g., TMS) and verify spectrometer frequency settings.

- Conformational analysis : Use molecular modeling (e.g., Gaussian) to predict shifts for alternative conformers.

Advanced: What experimental controls are essential when studying aziridinium-mediated reactions to ensure reproducibility?

Answer:

- Blank reactions : Exclude reactants to confirm no background decomposition.

- Isotopic labeling : Use ¹⁵N-aziridine to track nitrogen migration during ring-opening .

- Stoichiometric precision : Control equivalents of nucleophiles (e.g., Et₂NH) to prevent over-alkylation.

- Temperature gradients : Perform reactions under inert atmospheres to avoid moisture/oxygen interference.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.